N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide
Overview
Description
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups, a chlorobenzene sulfonamide moiety, and a cyano group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with dimethylamine to introduce the dimethylamino groups. The resulting intermediate is further reacted with 2-chlorobenzenesulfonamide and a cyanating agent to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the triazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Hydrolysis: The cyano group can be hydrolyzed to form carboxamides or carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Hydrolysis: Carboxamides and carboxylic acids.
Scientific Research Applications
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Similar structure but lacks the chlorobenzene sulfonamide and cyano groups.
2-Chloro-4,6-diamino-1,3,5-triazine: Contains amino groups instead of dimethylamino groups.
2,4,6-Trichloro-1,3,5-triazine: Lacks the dimethylamino and cyano groups.
Uniqueness
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino groups enhances its solubility and reactivity, while the chlorobenzene sulfonamide and cyano groups contribute to its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-chloro-N-cyanobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN7O2S/c1-20(2)12-17-13(21(3)4)19-14(18-12)22(9-16)25(23,24)11-8-6-5-7-10(11)15/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMQQKOYWZHBQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N(C#N)S(=O)(=O)C2=CC=CC=C2Cl)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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